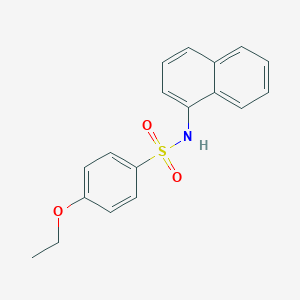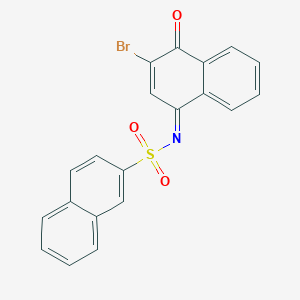![molecular formula C22H28N2O6S B281825 N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide, also known as TCS-OX2-29, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzene sulfonamide derivatives and has a molecular weight of 469.6 g/mol. In
Mécanisme D'action
The mechanism of action of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the modulation of the orexin system in the brain. Orexin is a neuropeptide that plays a crucial role in the regulation of sleep, appetite, and reward. N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide acts as a selective antagonist of the orexin 2 receptor, which leads to a decrease in the activity of the orexin system. This, in turn, leads to a reduction in anxiety and drug-seeking behavior.
Biochemical and Physiological Effects:
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is associated with the anxiolytic and antidepressant effects of the compound. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its selectivity for the orexin 2 receptor, which makes it a useful tool for studying the orexin system in the brain. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide. One potential direction is the development of more potent and selective orexin 2 receptor antagonists. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide could be studied further for its potential use in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the effects of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide on the gut-brain axis could be explored, as there is evidence to suggest that the orexin system plays a role in the regulation of gut function.
Méthodes De Synthèse
The synthesis of N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves the reaction between 3,4,5-trimethoxybenzenesulfonyl chloride and N-(2-aminoethyl)piperidine in the presence of a base. The reaction yields N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide as a white solid with a purity of over 98%. This synthesis method has been optimized to produce the compound in large quantities with high purity, making it suitable for research purposes.
Applications De Recherche Scientifique
N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rodents.
Propriétés
Formule moléculaire |
C22H28N2O6S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
N-(2-oxo-2-piperidin-1-ylethyl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O6S/c1-28-19-14-17(15-20(29-2)22(19)30-3)24(16-21(25)23-12-8-5-9-13-23)31(26,27)18-10-6-4-7-11-18/h4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1-3H3 |
Clé InChI |
SPXWNOJWZQYYKB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)


![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)



![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281774.png)
![N-(2,5-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281775.png)